N-Dodecyl-N'-hexylthiourea

Description

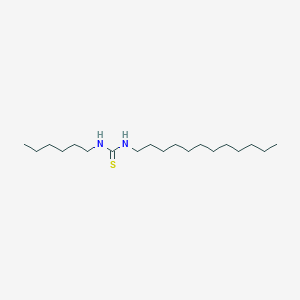

N-Dodecyl-N'-hexylthiourea is a thiourea derivative characterized by two distinct alkyl chains: a dodecyl (C₁₂) group and a hexyl (C₆) group attached to the thiourea core. Thiourea derivatives are widely studied for their surfactant properties, biological activity, and applications in chemical synthesis. The compound’s dual alkyl chains likely enhance solubility in nonpolar environments while retaining polar thiourea functionality, making it relevant for industrial or biochemical applications.

Properties

CAS No. |

62552-48-1 |

|---|---|

Molecular Formula |

C19H40N2S |

Molecular Weight |

328.6 g/mol |

IUPAC Name |

1-dodecyl-3-hexylthiourea |

InChI |

InChI=1S/C19H40N2S/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(22)20-17-15-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |

InChI Key |

IKRUSPOTQBTILL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-hexylthiourea can be synthesized through the reaction of n-dodecyl bromide with thiourea in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the addition of sodium hydroxide to complete the reaction. The product is then separated and purified through various extraction and washing steps .

Industrial Production Methods

Industrial production of N-Dodecyl-N’-hexylthiourea typically involves similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-hexylthiourea undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The alkyl chains can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-Dodecyl-N’-hexylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-hexylthiourea is primarily based on its ability to interact with lipid bilayers and proteins. The long alkyl chains allow the compound to insert into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in the solubilization of membrane proteins and the formation of micelles for drug delivery .

Comparison with Similar Compounds

Limitations of Analysis

The provided evidence lacks direct data on this compound, necessitating inferences from structural and functional analogues. Further experimental studies are required to validate its physicochemical properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.